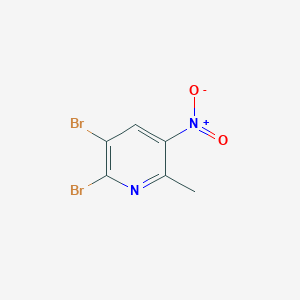

2,3-Dibromo-6-methyl-5-nitropyridine

Description

The following table summarizes the directing effects of the relevant substituents on the pyridine (B92270) ring:

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ | Activating (Inductive) | Ortho, Para |

| -Br | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

| -NO₂ | Strongly Deactivating (Inductive and Resonance) | Meta |

| Pyridine Nitrogen | Strongly Deactivating (Inductive) | Meta (to itself) |

Interactive Data Table: Predicted Regioselectivity in the Nitration of Brominated 6-Methylpyridine Isomers

| Starting Material | Major Predicted Nitration Product(s) | Rationale |

| 3-Bromo-6-methylpyridine | 3-Bromo-6-methyl-5-nitropyridine | The 5-position is activated by the methyl group (ortho) and directed by the pyridine nitrogen (meta). The bromo group also directs para to this position. |

| 2-Bromo-6-methylpyridine | Mixture of 2-bromo-6-methyl-3-nitropyridine (B1291790) and 2-bromo-6-methyl-5-nitropyridine | Both the 3- and 5-positions are activated by the methyl group and directed by the pyridine nitrogen. Steric hindrance from the bromine at the 2-position might favor substitution at the 5-position. |

| 3,5-Dibromo-6-methylpyridine | 3,5-Dibromo-6-methyl-2-nitropyridine or 3,5-Dibromo-6-methyl-4-nitropyridine | The 2- and 4-positions are the only available sites. The directing effects of the bromo and methyl groups are complex and may lead to a mixture of products. |

Steric Hindrance: Steric effects also play a crucial role in determining the regioselectivity of the substitution reactions. The presence of a methyl group at the 6-position and a bromine atom at the 2- or 3-position can sterically hinder the approach of the electrophile to adjacent positions. For example, introducing a second bromine atom at the 2-position of 3-bromo-6-methylpyridine would be sterically hindered by the adjacent bromine and the pyridine nitrogen. This steric hindrance can lead to lower yields of the desired product and the formation of other isomers.

The concept of stereoselectivity relates to the preferential formation of one stereoisomer over another. In the case of 2,3-Dibromo-6-methyl-5-nitropyridine, the molecule is achiral and does not possess any stereocenters. Therefore, there are no challenges related to stereoselectivity in its synthesis. The focus of synthetic design for this compound remains squarely on overcoming the significant hurdles of regioselectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-methyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSNSLLGYJIJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Dibromo 6 Methyl 5 Nitropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group. mdpi.comrsc.org Consequently, the aromatic ring of 2,3-Dibromo-6-methyl-5-nitropyridine is highly activated towards attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org This reaction pathway is the primary mode of reactivity for this compound.

Substitution of Bromine Atoms by Various Nucleophiles (e.g., Amines, Thiols)

The bromine atoms on the pyridine ring serve as effective leaving groups in SNAr reactions. The highly electron-deficient nature of the ring facilitates the displacement of one of the bromide ions by a wide range of nucleophiles. Common nucleophiles such as primary and secondary amines (R-NH₂, R₂NH) and thiols (R-SH) readily react with activated halopyridines to form substituted pyridine derivatives. chemrxiv.orgresearchgate.net

In the reaction with an amine, for instance, the nitrogen atom of the amine attacks the electron-poor carbon atom bonded to a bromine, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which then expels the bromide ion to restore aromaticity. wikipedia.orgyoutube.com Similarly, thiols, particularly in their deprotonated thiolate form (R-S⁻), are potent nucleophiles that can displace the bromine atoms to form thioethers. nih.gov

Table 1: Expected Nucleophilic Aromatic Substitution Reactions.

Influence of the Nitro Group and Bromine Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is governed by the cumulative electronic effects of its substituents. Both the nitro group and the bromine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. libretexts.orgyoutube.com

Nitro Group (-NO₂): This is a powerful activating group for SNAr reactions. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). This withdrawal creates significant partial positive charges (δ+) on the carbon atoms of the ring, especially at the ortho and para positions relative to the nitro group. mdpi.comlibretexts.org

Methyl Group (-CH₃): As an alkyl group, it has a weak electron-donating inductive effect (+I), which slightly counteracts the deactivating effects of the other substituents. However, its influence is minor compared to the powerful nitro group.

The synergy between the inherent electron deficiency of the pyridine nitrogen and the strong electron-withdrawing nature of the nitro group is the dominant factor, rendering the ring highly susceptible to nucleophilic attack. nih.govnih.gov

Table 2: Electronic Effects of Substituents on the Pyridine Ring.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Processes

In SNAr reactions, the position of nucleophilic attack is highly regioselective and is directed by the activating group. Electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate most effectively when they are positioned ortho or para to the site of attack. wikipedia.orglibretexts.org

In this compound, the nitro group is at the C5 position.

The bromine at the C2 position is para to the pyridine nitrogen (position 1) and ortho to the nitro group (position 5, when considering the alternative resonance contributor). More importantly, attack at C2 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom of the pyridine ring. youtube.com

The bromine at the C3 position is meta to the nitro group. Attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group. libretexts.org

Therefore, nucleophilic attack will overwhelmingly favor the C2 position . The substitution of the bromine atom at C2 is kinetically and thermodynamically favored because the resulting intermediate is better stabilized by resonance. researchgate.net Studies on similarly substituted pyridines confirm that leaving groups at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more reactive towards nucleophiles than those at the 3-position. youtube.comresearchgate.net

Electrophilic Substitution Reactions

Deactivation of the Pyridine Ring Towards Electrophilic Attack

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen heteroatom. youtube.comyoutube.com In this compound, this deactivation is extreme. The combined electron-withdrawing power of the pyridine nitrogen, the two bromine atoms, and especially the powerful nitro group, severely reduces the electron density of the aromatic π-system. quora.comquimicaorganica.org This makes the ring a very poor nucleophile, unable to attack all but the most potent electrophiles. Furthermore, under the strongly acidic conditions often required for EAS, the basic nitrogen atom of the pyridine ring would be protonated, forming a pyridinium (B92312) ion. youtube.com This places a formal positive charge on the ring, further intensifying its deactivation towards attack by positively charged electrophiles.

Potential for Substitution at Specific Positions under Stringent Conditions

Given the profound deactivation of the ring, electrophilic aromatic substitution on this compound is generally considered synthetically unviable. youtube.comquora.com Any attempt to force such a reaction would require extremely harsh, vigorous conditions (e.g., very high temperatures and pressures). youtube.com Under such stringent conditions, the compound is more likely to undergo decomposition than controlled substitution. If a reaction were to occur, it would be directed to the position least deactivated, which is typically the position meta to the strongest deactivating groups. However, the practical utility of such a reaction is negligible due to the extreme conditions and predictably low yields. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the pyridine ring of this compound makes it a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the selective functionalization of the pyridine core, leading to the synthesis of a diverse array of complex molecules.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com In the context of di- or polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, determining which halogen atom is preferentially replaced.

The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. When multiple bromine atoms are present, the regioselectivity is influenced by the electronic and steric environment of each C-Br bond. For instance, in 3,5-dibromo-2-pyrone, Suzuki-Miyaura coupling can be directed to either the C3 or C5 position with high regioselectivity depending on the reaction conditions. researchgate.net Similarly, 2,4-dibromopyridine (B189624) undergoes a regioselective Suzuki cross-coupling reaction at the 2-position. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the pyridine ring can influence the electronic properties of the C-Br bonds and thus the regioselectivity of the coupling reaction. nih.gov

For this compound, the nitro group at the 5-position and the methyl group at the 6-position will electronically influence the reactivity of the bromine atoms at the 2- and 3-positions. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial in controlling the regioselectivity of the Suzuki-Miyaura coupling. nih.gov

Heck and Sonogashira Reactions with the Halogenated Pyridine Moiety

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a valuable method for introducing alkenyl groups onto the pyridine ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. wikipedia.org The choice of ligands, such as phosphines, can significantly influence the efficiency and selectivity of the reaction. organic-chemistry.org

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For dihalogenated pyridines, the Sonogashira reaction can be controlled to achieve mono- or di-alkynylation. For example, 3,5-dibromo-2,6-dichloropyridine (B8238365) can be selectively alkynylated under optimized conditions. rsc.org In the case of this compound, a Sonogashira reaction could introduce alkynyl substituents at either the 2- or 3-position, with the regioselectivity being dependent on the specific reaction conditions. Studies on similar compounds, such as 2-bromo-5-nitropyridine, have demonstrated the successful application of the Sonogashira reaction to synthesize substituted ethynylpyridines. researchgate.net

Stille Coupling and Other Transition Metal-Mediated Transformations

The Stille coupling reaction provides another avenue for forming carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The regioselectivity of the Stille coupling on polyhalogenated substrates can often be controlled. For instance, the Stille coupling of 3,5-dibromo-2-pyrone can be directed to occur regioselectively at the C3 position. researchgate.net This suggests that for this compound, selective functionalization at either the C2 or C3 position via Stille coupling might be achievable under specific conditions.

Other transition metals beyond palladium can also mediate cross-coupling transformations. For example, nickel catalysts have been shown to be effective in Suzuki-Miyaura reactions, particularly for the coupling of unactivated alkyl electrophiles. mdpi.com Copper-catalyzed reactions are also prevalent in organic synthesis, although their application in the cross-coupling of this compound is less documented in the provided search results. The versatility of transition metal catalysis offers a broad toolkit for the synthetic modification of this halogenated pyridine. nih.gov

Reduction and Oxidation Chemistry of the Chemical Compound

The nitro and methyl groups of this compound are amenable to various reduction and oxidation reactions, providing pathways to further functionalize the molecule and synthesize a range of derivatives.

Reduction of the Nitro Group to an Amino Group

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents and catalytic systems can accomplish this conversion. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, often in the presence of a hydrogen source such as hydrogen gas or transfer hydrogenation reagents like triethylsilane. organic-chemistry.org Metal-based reductions, for example using iron in acidic media or tin(II) chloride, are also widely employed for the reduction of aromatic nitro compounds. wikipedia.org

The reduction of the nitro group in nitropyridine derivatives is a well-established process. For instance, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. orgsyn.org This suggests that similar conditions could be applied to this compound to yield 5-amino-2,3-dibromo-6-methylpyridine. The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed for the mild and selective reduction of nitroarenes. organic-chemistry.org

The resulting amino-substituted pyridine is a valuable intermediate for further synthetic transformations. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com

Oxidation of the Methyl Group and Other Oxidative Transformations

The methyl group on the pyridine ring can be oxidized to various functional groups, such as an aldehyde, carboxylic acid, or alcohol. The specific product depends on the oxidizing agent and the reaction conditions. The vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been studied, indicating that the methyl group in the 2-position can be reactive towards oxidation. ect-journal.kz The interaction between the pyridine nitrogen and the catalyst surface can increase the reactivity of the substituents at the 2-position, potentially leading to their oxidative elimination. ect-journal.kz

In the oxidation of 2-methyl-5-ethylpyridine, intermediates such as pyridine-2-aldehyde have been identified. researchgate.net This suggests that under controlled conditions, the methyl group of this compound could potentially be oxidized to a formyl group. More vigorous oxidation would likely lead to the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group and the two bromine atoms may influence the reactivity of the methyl group towards oxidation.

Ring Transformations and Rearrangement Pathways

Extensive literature searches did not yield specific information regarding the ring transformation and rearrangement pathways of this compound. The following subsections detail the lack of available research data for the specified reactions of this compound.

Pyridine Ring Contraction and Expansion Reactions

Currently, there are no documented studies or experimental data available in scientific literature that describe the pyridine ring contraction or expansion reactions of this compound. Research on the transformation of the pyridine ring in this specific substituted molecule has not been reported. Therefore, no reaction conditions, products, or mechanistic details can be provided.

Mechanistic Studies of Rearrangements Involving the Pyridine Nitrogen Atom

There is a lack of published research on the mechanistic studies of rearrangements involving the pyridine nitrogen atom for this compound. Investigations into the migratory aptitude of substituents or the direct participation of the nitrogen atom in rearrangement pathways for this compound have not been reported in the available scientific literature. Consequently, no specific rearrangements, intermediates, or transition states can be discussed for this molecule.

Due to the absence of research data on the specified ring transformations and rearrangements of this compound, no data tables can be generated.

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Introduction of Varied Functional Groups via Halogen Displacement

The presence of a strong electron-withdrawing nitro group on the pyridine (B92270) ring significantly activates the halogen atoms toward nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. In 2,3-Dibromo-6-methyl-5-nitropyridine, the bromine at the C3 position is ortho to the nitro group, making it particularly susceptible to displacement by nucleophiles. The bromine at the C2 position, being meta to the nitro group, is less activated but can still participate in reactions, often under more forcing conditions or with palladium catalysis. acs.orgacs.org This differential reactivity allows for sequential and site-selective functionalization.

The displacement of bromide ions by nitrogen, carbon, or aryl nucleophiles is a fundamental strategy for elaborating the pyridine core. These transformations introduce key structural motifs found in a vast array of biologically active molecules and functional materials.

Amination: The introduction of amino groups can be achieved through SNAr reactions with ammonia, primary, or secondary amines. ntnu.nofishersci.co.uk Given the electronic activation by the C5-nitro group, the C3-bromine is the expected primary site for amination. Such reactions are typically performed in a polar aprotic solvent, often with the aid of a base to neutralize the HBr generated. For less reactive substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful alternative for forming C-N bonds. libretexts.org

Alkylation: Carbon-carbon bond formation via alkylation can be accomplished using various organometallic reagents. While direct SNAr with alkyl carbanions is possible, transition metal-catalyzed cross-coupling reactions, such as Negishi (organozinc) and Kumada (organomagnesium) couplings, are more common and versatile for introducing alkyl groups onto pyridine rings. sigmaaldrich.comorganic-chemistry.org Another approach is the Vicarious Nucleophilic Substitution (VNS), where carbanions stabilized by sulfonyl groups react with electrophilic nitroarenes to achieve C-H alkylation, typically ortho or para to the nitro group. acs.org

Arylation: The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming aryl-aryl bonds and is highly applicable to substrates like this compound. nbinno.commdpi.com This palladium-catalyzed reaction couples the bromopyridine with an arylboronic acid or ester. acs.org The differential reactivity of the C2 and C3 bromines can potentially be exploited to achieve selective mono- or di-arylation by carefully controlling reaction conditions and catalyst systems. acs.org

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Expected Product (Major Isomer) |

| Amination | R¹R²NH | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMSO) | 2-Bromo-3-(N-R¹,R²-amino)-6-methyl-5-nitropyridine |

| Alkylation | R-ZnX (Negishi) | Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., THF) | 2-Bromo-3-alkyl-6-methyl-5-nitropyridine |

| Arylation | Ar-B(OH)₂ (Suzuki) | Pd Catalyst, Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) | 2-Bromo-3-aryl-6-methyl-5-nitropyridine |

The synthesis of aryl ethers and thioethers from this compound can be readily achieved via nucleophilic aromatic substitution. Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, are effective for displacing the activated C3-bromine.

Thioether formation, in particular, is often efficient as sulfur nucleophiles are generally soft and highly reactive in SNAr reactions. nih.govproquest.comacsgcipr.org Studies on related 2-methyl-3-nitropyridines have shown that thiolate anions readily displace a nitro group, highlighting the high reactivity of such systems with sulfur nucleophiles. nih.govnih.gov It is expected that the C3-bromine in the target compound would be similarly displaced. These reactions are typically conducted in the presence of a base like potassium carbonate in a solvent such as DMF. proquest.com The corresponding ether synthesis with alkoxides or phenoxides proceeds under similar conditions, often requiring a strong base like sodium hydride to generate the nucleophile. fishersci.co.uk

| Derivative | Nucleophile | Typical Conditions | Expected Product (Major Isomer) |

| Ether | R-OH / NaH | Anhydrous Solvent (e.g., THF, DMF) | 3-Alkoxy-2-bromo-6-methyl-5-nitropyridine |

| Thioether | R-SH / K₂CO₃ | Polar Aprotic Solvent (e.g., DMF) | 2-Bromo-6-methyl-5-nitro-3-(alkylthio)pyridine |

Utilization in the Synthesis of Fused Heterocyclic Systems

Polyfunctionalized building blocks like this compound are invaluable precursors for constructing fused heterocyclic systems. The two bromine atoms provide handles for sequential reactions to build new rings onto the pyridine core, a common strategy in the synthesis of complex pharmaceutical and agrochemical compounds. researchgate.net

Imidazo[4,5-b]pyridines are an important class of heterocycles, structurally analogous to purines, and exhibit a wide range of biological activities. nih.gov A common synthetic route to this scaffold involves the cyclization of a 2,3-diaminopyridine (B105623) derivative with a one-carbon electrophile. nih.govimist.ma

While this compound does not possess the required amino groups, it serves as a strategic precursor. A plausible synthetic pathway involves:

Selective Amination: A nucleophilic aromatic substitution reaction at the more activated C3 position to install the first amino group.

Reduction of the Nitro Group: The C5-nitro group is then chemically reduced to a second amino group. Common reducing agents for this transformation include SnCl₂/HCl or catalytic hydrogenation. orgsyn.org

Cyclization: The resulting 2-bromo-6-methylpyridine-3,5-diamine can then be cyclized. For example, reaction with formic acid or triethyl orthoformate would yield an imidazolopyridine. The remaining bromine at the C2 position offers a further site for functionalization.

The di-bromo substitution pattern opens avenues for the synthesis of a variety of other fused systems beyond imidazolopyridines. Palladium-catalyzed intramolecular or sequential intermolecular reactions are powerful tools for this purpose. libretexts.orgsigmaaldrich.com For instance, a Sonogashira coupling at one bromine position followed by an intramolecular cyclization could lead to furo- or pyrrolo-pyridines. Sequential Suzuki couplings with a di-boronic acid derivative could be employed to construct a new carbocyclic or heterocyclic ring fused to the pyridine core. The ability to perform selective cross-coupling at one bromine atom while leaving the other intact is crucial for these multi-step synthetic strategies. acs.org

Preparation of Functionalized Pyridine Analogues

Beyond halogen displacement and fused ring synthesis, this compound can be used to prepare a diverse array of other functionalized pyridine analogues. A key transformation is the reduction of the nitro group to an amine. orgsyn.org This introduces a versatile amino functionality that can be further derivatized.

For example, the resulting 5-amino-2,3-dibromo-6-methylpyridine can undergo:

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Cl) in Sandmeyer-type reactions.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Reductive Amination: The amino group can be alkylated via reaction with aldehydes or ketones in the presence of a reducing agent. organic-chemistry.orgyoutube.comyoutube.comyoutube.com

These transformations, combined with the reactivity of the bromine atoms, provide a rich chemical playground for generating a library of highly substituted and functionalized pyridine derivatives for screening in drug discovery and materials science applications.

Design and Synthesis of Chemically Modified this compound Derivatives

The design of derivatives from this compound hinges on the selective manipulation of its functional groups. The two bromine atoms at the C2 and C3 positions are prime targets for substitution, either through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack and affecting the regioselectivity of cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient, and this characteristic is amplified by the presence of the nitro group. This electronic arrangement facilitates SNAr reactions, where a potent nucleophile displaces one of the bromide leaving groups. Generally, halides at the C2 and C4/C6 positions of a pyridine ring are more activated towards SNAr. In this specific molecule, the C2-bromo substituent is expected to be more reactive than the C3-bromo substituent towards nucleophiles like amines, alkoxides, or thiolates. This enhanced reactivity is due to the better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, onto the pyridine core. The design of these derivatives involves selecting the appropriate boronic acid (or ester), terminal alkyne, or amine, along with a suitable palladium catalyst and ligand system, to achieve the desired transformation.

Reduction of the Nitro Group:

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using various reagents, such as iron powder in acetic acid or catalytic hydrogenation. This transformation yields 2,3-dibromo-5-amino-6-methylpyridine, opening up a new set of derivatization possibilities. The newly formed amino group can be acylated, alkylated, or diazotized to introduce further diversity.

A summary of potential synthetic transformations for creating derivatives is presented below:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl/vinyl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted pyridines |

| Nucleophilic Aromatic Substitution | NaOR, R-OH or HNR'R'', DMSO, heat | Alkoxy- or amino-substituted pyridines |

| Nitro Group Reduction | Fe/AcOH or H₂, Pd/C | 5-Amino-2,3-dibromo-6-methylpyridine |

Regioselective Functionalization for Targeted Synthetic Goals

A key challenge and opportunity in the chemistry of this compound is achieving regioselective functionalization—selectively reacting at one of the bromine atoms while leaving the other intact. This control is crucial for the stepwise synthesis of complex, unsymmetrically substituted pyridines.

The differential reactivity of the C2-Br and C3-Br positions is the primary basis for regioselectivity.

Electronic Effects : In palladium-catalyzed reactions, the oxidative addition step is often influenced by the electronic density at the carbon-halogen bond. The C2 position is directly adjacent to the ring nitrogen, which can influence its reactivity. The strong electron-withdrawing nitro group at C5 deactivates the ring, but its effect is transmitted differently to the C2 and C3 positions.

Steric Hindrance : The methyl group at C6 provides steric hindrance around the C5 and, to a lesser extent, the C2 position. This can influence the approach of bulky catalysts or reagents, potentially favoring reaction at the less hindered C3 position.

Catalyst and Ligand Control in Cross-Coupling:

In the context of di- or polyhalogenated heterocycles, the choice of palladium catalyst and, particularly, the phosphine ligand can dramatically influence which halogen is substituted. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at positions that are typically less reactive under conventional conditions. nih.gov While specific studies on this compound are not prevalent, research on analogous systems like 2,4-dichloropyridines has demonstrated that selectivity can be switched from the more reactive C2 position to the C4 position by employing bulky ligands. nih.gov

A plausible strategy for the regioselective functionalization of this compound would involve a Suzuki-Miyaura coupling under carefully controlled conditions. It is predicted that using a standard palladium catalyst like Pd(PPh₃)₄ would likely lead to preferential substitution at the more electronically activated C2 position. Subsequent modification of the reaction conditions, perhaps by employing a different catalyst/ligand combination, could then allow for the functionalization of the C3 position.

The following table outlines a hypothetical regioselective synthesis:

| Step | Target Position | Reaction Type | Reagents | Expected Outcome |

| 1 | C2 | Suzuki-Miyaura Coupling | Arylboronic acid (1 equiv.), Pd(PPh₃)₄, K₂CO₃ | Mono-arylation at the C2 position |

| 2 | C3 | Sonogashira Coupling | Terminal alkyne (1 equiv.), PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylation at the C3 position of the mono-arylated product |

| 3 | C5 (Nitro) | Reduction | Fe, AcOH | Reduction of the nitro group to an amine |

This stepwise approach, leveraging the inherent reactivity differences and controlling them through tailored reaction conditions, would enable the synthesis of precisely substituted pyridine derivatives for targeted applications.

Computational and Theoretical Investigations of 2,3 Dibromo 6 Methyl 5 Nitropyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule.

Optimized Geometries and Molecular Conformations

For a molecule like 2,3-Dibromo-6-methyl-5-nitropyridine, DFT calculations would predict its most stable three-dimensional shape. This involves determining the spatial arrangement of the bromine, methyl, and nitro groups around the pyridine (B92270) ring that results in the minimum energy state. The planarity of the pyridine ring and the orientation of the substituent groups would be key findings of such an analysis.

Analysis of Bond Lengths and Bond Angles

Following geometric optimization, specific parameters such as the lengths of the chemical bonds (e.g., C-C, C-N, C-Br, N-O) and the angles between them are calculated. researchgate.net These theoretical values provide a detailed picture of the molecular structure and can be compared with experimental data if available. For substituted pyridines, the presence of electron-withdrawing groups (like nitro and bromo) and electron-donating groups (like methyl) is known to cause distortions in the ring and changes in bond lengths compared to unsubstituted pyridine.

Electronic Structure Analysis

The arrangement of electrons in a molecule determines its chemical behavior. Computational analyses provide a deep understanding of this electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. tandfonline.com A small gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. researchgate.net It uses a color scale to show regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. For a molecule containing a nitro group and halogen atoms, the MEP map would be invaluable for predicting the most likely sites for chemical reactions. researchgate.net

While the principles of these computational investigations are well-established, their specific application to this compound requires dedicated computational studies that are not currently published. The generation of the specific data tables and detailed findings for this compound would necessitate performing these calculations directly.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. researchgate.netnih.gov

Theoretical vibrational analysis is a fundamental tool for understanding the molecular structure and bonding of a compound. arxiv.orgchimia.ch By calculating the harmonic frequencies at the equilibrium geometry of the molecule, a simulated infrared (IR) and Raman spectrum can be generated. These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ). researchgate.netnih.gov

The computed frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve agreement with experimental data, the calculated frequencies are uniformly scaled using empirical scaling factors. nih.gov The analysis involves not just the frequency but also the calculated IR intensities and Raman activities, which predict the strength of the corresponding spectral bands. core.ac.uk

A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov For this compound, key vibrational modes of interest include the stretching and bending of the nitro group (NO₂), the C-Br stretching modes, the vibrations of the methyl (CH₃) group, and the characteristic breathing and stretching modes of the pyridine ring. niscpr.res.inscispace.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: These are representative values based on DFT calculations for similar substituted nitropyridines. nih.govnih.gov Actual values require specific calculation for the title compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |

| CH₃ Asymmetric Stretch | ~2980-3050 | Medium | Medium |

| CH₃ Symmetric Stretch | ~2900-2950 | Medium | Medium |

| Pyridine C-H Stretch | ~3050-3100 | Weak-Medium | Strong |

| NO₂ Asymmetric Stretch | ~1520-1560 | Very Strong | Medium |

| NO₂ Symmetric Stretch | ~1340-1370 | Very Strong | Strong |

| Pyridine Ring Stretching | ~1400-1600 | Strong-Medium | Medium-Strong |

| CH₃ Bending | ~1380-1470 | Medium | Weak |

| NO₂ Scissoring | ~840-870 | Medium | Weak |

| C-Br Stretch | ~550-700 | Strong | Strong |

| Pyridine Ring Bending | ~600-1000 | Medium | Weak |

Theoretical calculations are instrumental in predicting and assigning ¹H and ¹³C NMR spectra. uobasrah.edu.iq The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is the most common and reliable approach for calculating nuclear magnetic shielding tensors. researchgate.netrsc.org From these tensors, chemical shifts are determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The process begins with the geometry optimization of the molecule. nih.gov Subsequently, the GIAO calculation is performed on the optimized structure to yield the absolute shielding values for each nucleus. These are then converted to chemical shifts (δ) using the shielding of the reference standard calculated at the same level of theory. researchgate.net Such predictions are valuable for assigning peaks in complex experimental spectra, distinguishing between isomers, and understanding how the electronic structure influences the chemical environment of each nucleus. rsc.orgstackexchange.com For this compound, calculations would predict the chemical shift of the single aromatic proton, the protons of the methyl group, and the six distinct carbon atoms of the pyridine ring. The accuracy of these predictions is generally high, often within 0.2 ppm for ¹H and 2.5-8.0 ppm for ¹³C, depending on the computational method. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Values are hypothetical, based on typical shifts for substituted pyridines and general DFT prediction accuracy. researchgate.netstenutz.eu

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~125-135 |

| C3 | - | ~115-125 |

| C4 | ~8.0-8.5 | ~140-150 |

| C5 | - | ~145-155 |

| C6 | - | ~150-160 |

| CH₃ | ~2.5-2.8 | ~18-25 |

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. nih.govumanitoba.ca The calculations predict the vertical transitions from the ground electronic state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λₘₐₓ), while the oscillator strength relates to the intensity of the absorption band. nih.gov

These simulations provide detailed insights into the nature of electronic transitions, identifying them as, for example, π → π* or n → π* transitions. rsc.org This is achieved by analyzing the molecular orbitals (MOs) involved in each excitation, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). qu.edu.qa For this compound, the electron-withdrawing nitro group and the bromine atoms, along with the pyridine ring, constitute a conjugated system whose electronic transitions are computationally accessible. The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that correlate well with experimental spectra. qu.edu.qamdpi.com

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound Note: These are illustrative predictions based on TD-DFT studies of similar aromatic nitro compounds. rsc.orgqu.edu.qa

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major MO Contribution |

| S₀ → S₁ | ~320-350 | ~0.05-0.15 | HOMO → LUMO (n → π) |

| S₀ → S₂ | ~270-290 | ~0.20-0.40 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~230-250 | ~0.10-0.30 | HOMO → LUMO+1 (π → π*) |

Thermodynamic and Kinetic Studies

Computational chemistry is an indispensable tool for investigating the mechanisms and outcomes of chemical reactions. By modeling reaction pathways, intermediates, and transition states, it is possible to predict both the thermodynamic feasibility and the kinetic selectivity of a transformation.

For a substituted pyridine like this compound, a key reaction class is Nucleophilic Aromatic Substitution (SₙAr). Theoretical investigations can elucidate the mechanism of such reactions. nih.gov This involves locating all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states (TS). youtube.com

The typical SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer or σ-complex. stackexchange.comnih.gov Computational methods can also explore alternative, concerted mechanisms where bond formation and bond-breaking occur simultaneously. nih.govacs.org

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from reactants to the transition state determines the activation energy (Eₐ), which governs the reaction rate. DFT calculations are widely used to determine the geometries and energies of transition states, which are first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. youtube.com This analysis can confirm the transition state's role in connecting the reactants (or intermediate) to the products.

When a reaction can yield multiple products, the outcome is determined by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This corresponds to the reaction pathway with the lowest activation energy. The product distribution is governed by the relative energies of the transition states leading to the different products. libretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be reversible. Under these conditions, the product distribution reaches equilibrium, and the most stable product will be the major one, regardless of how fast it is formed. libretexts.org

Computational chemistry can predict regioselectivity by comparing the different possible reaction pathways. researchgate.net In the case of this compound, a nucleophile could potentially substitute the bromine at the C2 position or the C3 position. To predict the kinetically favored product, one would calculate the activation energies for the formation of the two corresponding Meisenheimer complexes. The pathway with the lower activation energy will be faster and thus dominate under kinetic control. researchgate.net The strong electron-withdrawing effect of the nitro group and the ring nitrogen atom activates the pyridine ring for nucleophilic attack, primarily at positions ortho and para to these groups. stackexchange.comresearchgate.net Therefore, attack leading to substitution at the C2-Br position is expected to have a lower activation barrier than attack at the C3-Br position, as the negative charge in the intermediate can be delocalized onto the electronegative ring nitrogen. stackexchange.com

To predict the thermodynamically favored product, the relative stabilities of the final substituted products would be calculated. The isomer with the lower absolute energy is the more stable thermodynamic product. By comparing the computed activation energies and product stabilities, a comprehensive prediction of the reaction's regioselectivity under different conditions can be made. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

A detailed ¹H NMR spectrum of 2,3-Dibromo-6-methyl-5-nitropyridine would be expected to show a distinct signal for the methyl (CH₃) group protons and a signal for the lone aromatic proton on the pyridine (B92270) ring. The chemical shifts of these signals would provide insight into the electronic environment of the protons. Similarly, a ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the methyl carbon, the quaternary carbons bearing the bromo and nitro substituents, and the other carbons of the pyridine ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Hypothetical) Note: This table is a hypothetical representation of expected signals, as no experimental data has been found.

| Nucleus | Expected Signal Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Singlet | ~ 2.5 - 3.0 | Methyl (CH₃) protons |

| ¹H | Singlet | ~ 8.0 - 9.0 | Aromatic proton (H-4) |

| ¹³C | Quartet | ~ 20 - 30 | Methyl (CH₃) carbon |

| ¹³C | Singlet | Varies | Pyridine ring carbons (C-2, C-3, C-5, C-6) |

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity of atoms within a molecule.

COSY would be used to identify proton-proton couplings.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.

A comprehensive search of scientific databases reveals no published studies utilizing 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound.

Identification of Functional Groups and Molecular Vibrations

An FT-IR or Raman spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

C-H stretching and bending vibrations of the methyl group.

C=C and C=N stretching vibrations of the pyridine ring.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

C-Br stretching vibrations.

However, experimentally recorded FT-IR and Raman spectra for this compound, along with the specific wavenumbers of these vibrations, are not available in the reviewed literature.

Interactive Data Table: Expected FT-IR Absorption Bands (Hypothetical) Note: This table is a hypothetical representation of expected absorption bands based on functional groups, as no experimental data has been found.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

Corroboration with Theoretical Vibrational Frequencies

In modern structural analysis, experimental vibrational frequencies are often corroborated with theoretical calculations, typically using Density Functional Theory (DFT). This approach aids in the precise assignment of vibrational modes. There are currently no published studies that provide a comparison between experimental and theoretically calculated vibrational frequencies for this compound.

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Routes

The creation of complex molecules such as 2,3-Dibromo-6-methyl-5-nitropyridine is an ongoing challenge that drives innovation in synthetic strategies. Future research is anticipated to concentrate on methods that offer higher precision, scalability, and stereochemical control.

Asymmetric Synthesis and Enantioselective Transformations

While this compound itself is not chiral, its functional groups offer handles for transformations that could introduce chirality. The development of asymmetric synthetic methods is crucial for producing chiral molecules, which are highly valuable in pharmaceuticals and materials science. nih.govnih.gov Future research may explore the enantioselective transformation of the nitro or bromo groups, or reactions at the methyl group, to generate chiral derivatives. The use of chiral catalysts in such transformations would be a key area of investigation.

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, or continuous processing, presents numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. ajinomoto.comeuropa.eu For the synthesis of this compound, which likely involves hazardous reagents and energetic intermediates, flow chemistry can offer a safer and more efficient production method. pharmtech.comresearchgate.net The ability to precisely control reaction parameters in a continuous flow reactor can lead to higher yields and purity of the final product. europa.eunih.gov

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous materials due to large volumes | Increased safety due to small reaction volumes and better control researchgate.net |

| Scalability | Often challenging and requires process re-optimization | Seamless scaling from lab to industrial production ajinomoto.com |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent heat transfer due to high surface area-to-volume ratio europa.eu |

| Reaction Time | Can be lengthy | Often shorter reaction times ajinomoto.com |

Exploration of Unconventional Reactivities and Catalytic Systems

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods like photo- and electrocatalysis, as well as biocatalysis, can unlock new reaction pathways and improve selectivity for compounds like this compound.

Photo- and Electrocatalytic Transformations

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. nih.gov For this compound, photocatalytic methods could enable selective C-H functionalization or cross-coupling reactions under mild conditions, potentially avoiding the need for harsh reagents. Similarly, electrocatalysis offers a sustainable approach to drive redox reactions, which could be applied to the transformation of the nitro group or the carbon-bromine bonds.

Biocatalysis for Selective Conversions

Biocatalysis, the use of enzymes to catalyze chemical reactions, is renowned for its high selectivity and mild reaction conditions. Enzymes such as nitroreductases could be employed for the selective reduction of the nitro group in this compound to an amino group, a common transformation in the synthesis of pharmaceuticals. researchgate.net This approach is often more environmentally friendly than traditional chemical reductions.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms. Density Functional Theory (DFT) calculations, for instance, can help in predicting the most likely sites for nucleophilic or electrophilic attack, guiding the design of new synthetic routes and the development of novel derivatives with desired properties.

Machine Learning Approaches for Reaction Outcome Prediction

The prediction of reaction outcomes using machine learning is a rapidly advancing field that could significantly impact the synthetic chemistry of complex molecules like this compound. By training algorithms on large datasets of chemical reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. mdpi.comnih.govmit.edudigitellinc.com

For a polysubstituted pyridine (B92270) such as this compound, with multiple potential reaction sites, machine learning models could be invaluable. These models can learn the subtle electronic and steric effects of the bromo, methyl, and nitro substituents to predict regioselectivity in reactions like nucleophilic aromatic substitution or cross-coupling. A hypothetical application would be to predict the most likely position for a Suzuki coupling reaction, a common transformation for halogenated pyridines. nih.gov

A typical machine learning workflow for this purpose would involve:

Data Curation: Assembling a large dataset of reactions involving substituted pyridines from sources like patents and chemical literature. nih.govmit.edu

Featurization: Converting the reactant molecules and reaction conditions into numerical descriptors that a machine learning model can understand.

Model Training: Using algorithms such as random forests or neural networks to learn the relationship between the input features and the reaction outcomes. digitellinc.comresearchgate.net

Prediction: Applying the trained model to predict the outcome of new, untested reactions of this compound.

Below is an interactive data table illustrating the type of data that could be used to train a machine learning model for predicting the yield of a hypothetical Suzuki coupling reaction on a series of substituted pyridines.

| Reactant 1 (Pyridine Derivative) | Reactant 2 (Boronic Acid) | Catalyst | Ligand | Solvent | Temperature (°C) | Predicted Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)2 | SPhos | Toluene | 100 | 78 |

| 2-Bromo-3-chloropyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Dioxane | 110 | 85 |

| 3,5-Dibromopyridine | 3-Furylboronic acid | Pd(PPh3)4 | PPh3 | DME | 90 | 65 |

| 2-Chloro-5-nitropyridine | Naphthalene-1-boronic acid | PdCl2(dppf) | dppf | THF | 80 | 92 |

This table is representative and for illustrative purposes only.

De Novo Design of Pyridine-Based Scaffolds

De novo design involves the computational generation of novel molecular structures with desired properties. researchgate.net Starting with a core scaffold like this compound, algorithms can explore vast chemical space to design new molecules with optimized characteristics for applications in medicinal chemistry or materials science. nih.govrsc.org These methods can be broadly categorized into atom-based and fragment-based approaches.

For instance, a research objective might be to design a new kinase inhibitor. The this compound scaffold could be used as a starting point, and computational tools would then suggest modifications to the substituent groups to improve binding affinity to the target protein. This process is often guided by a scoring function that evaluates the "fitness" of the generated molecules based on properties like predicted biological activity, synthetic accessibility, and drug-likeness.

Key steps in the de novo design of pyridine-based scaffolds include:

Scaffold Selection: Choosing a core structure, such as this compound, as a foundation.

Molecular Generation: Employing algorithms to add, remove, or substitute atoms and functional groups on the scaffold.

Property Prediction: Using computational models to predict the properties of the newly designed molecules.

Prioritization: Ranking the designed molecules based on their predicted properties to identify the most promising candidates for synthesis.

The following table showcases a hypothetical output from a de novo design algorithm, starting from the this compound scaffold to generate potential new drug candidates.

| Generated Compound | Modification from Core Scaffold | Predicted Target | Predicted Potency (IC50, nM) |

| Compound A | -Br at C2 replaced with -NH(4-fluorophenyl) | p38 MAPK | 50 |

| Compound B | -NO2 at C5 replaced with -SO2NH2 | Carbonic Anhydrase II | 120 |

| Compound C | -Br at C3 replaced with morpholine | PI3K | 85 |

| Compound D | -CH3 at C6 replaced with -CF3 | JAK2 | 200 |

This table is representative and for illustrative purposes only.

Interdisciplinary Applications and Collaborative Research Initiatives

The unique electronic and structural features of this compound, conferred by its halogen and nitro substituents, make it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis. uni-muenster.de

In materials science , halogenated and nitrated aromatic compounds are of interest for their potential use in the development of functional organic materials. The bromine atoms on the pyridine ring can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. rsc.org These structures could have applications in areas such as organic electronics or crystal engineering.

In chemical biology , substituted pyridines are common motifs in bioactive molecules. nih.gov Collaborative research initiatives between synthetic chemists and biologists could explore the potential of this compound as a scaffold for developing new chemical probes to study biological processes or as a starting point for the synthesis of novel drug candidates. youtube.com The reactivity of the bromo and nitro groups allows for late-stage functionalization, which is a valuable strategy for rapidly generating libraries of related compounds for biological screening. nih.gov

The success of such interdisciplinary endeavors hinges on effective collaboration. For example, a project aimed at developing a new anti-cancer agent might involve:

Computational Chemists: To perform de novo design and predict the binding of new pyridine derivatives to a cancer-related protein target.

Synthetic Organic Chemists: To synthesize the most promising compounds designed by the computational team.

Biologists and Pharmacologists: To test the synthesized compounds for their efficacy and mechanism of action in cell-based assays and animal models.

Such collaborative initiatives are essential for translating fundamental chemical knowledge into practical applications that can address societal challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dibromo-6-methyl-5-nitropyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of methylpyridine precursors. For example, bromination of 6-methylpyridine derivatives under controlled conditions (e.g., using Br₂ in H₂SO₄ at 0–5°C) followed by nitration with HNO₃/H₂SO₄ mixtures. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC or TLC. Related nitropyridine syntheses in emphasize solvent selection (e.g., DCM, DMF) and stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent positions and confirms bromine/methyl group integration (e.g., methyl protons at δ ~2.5 ppm, nitro groups deshield adjacent protons).

- HRMS : Validates molecular weight (C₆H₄Br₂N₂O₂; theoretical ~317.87 g/mol) and isotopic patterns from bromine.

- X-ray crystallography : Resolves crystal packing and bond angles; SHELX software ( ) is widely used for refinement .

Q. How does the compound behave under nucleophilic substitution conditions?

- Methodological Answer : The electron-withdrawing nitro and bromine groups activate the pyridine ring for substitution. For example, bromine at C3 can be displaced by thiols or amines in polar aprotic solvents (e.g., DMF at 60–80°C), as seen in analogous nitropyridine reactions ( ). Kinetic studies should monitor reaction progress via NMR or LC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, impermeable gloves (nitrile), and self-contained breathing apparatus (SCBA) during spills. Thermal decomposition releases toxic gases (e.g., NOₓ, HBr), requiring emergency ventilation (). Store in sealed containers under inert gas (N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP with exact exchange terms, ) calculate HOMO/LUMO energies and electrostatic potential surfaces. Basis sets like 6-311+G(d,p) model bromine’s relativistic effects. Compare computed vibrational spectra (IR/Raman) with experimental data to validate accuracy .

Q. What mechanistic insights explain regioselectivity in its reactions?

- Methodological Answer : The nitro group at C5 directs electrophiles to C4 via resonance withdrawal, while bromine at C3 sterically hinders adjacent positions. Computational studies ( ) using electron-density maps (e.g., Colle-Salvetti correlation) quantify charge distribution and predict reaction pathways .

Q. How can retrosynthetic analysis guide the design of derivatives for medicinal chemistry?

- Methodological Answer : Retrosynthesis () identifies key disconnections, such as removing nitro or bromine groups to reveal pyridine precursors. For example, replacing bromine with amino groups via Buchwald-Hartwig coupling could yield bioactive analogs. Prioritize steps with high atom economy and minimal protecting groups .

Q. How do substituent effects influence its thermal stability and solubility?

- Methodological Answer : The nitro group reduces solubility in nonpolar solvents but enhances thermal stability via resonance stabilization. Bromine increases molecular weight, raising melting points (mp ~150–160°C predicted). Solubility parameters (HSPiP software) can optimize solvent selection for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.